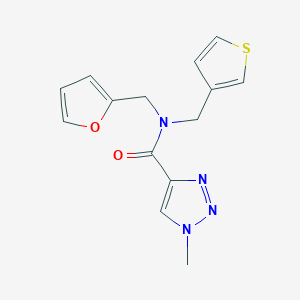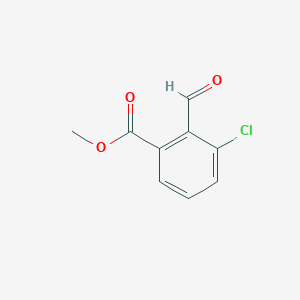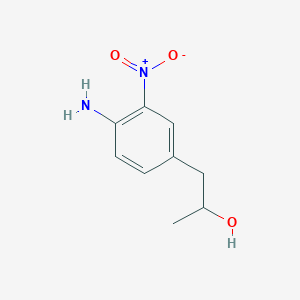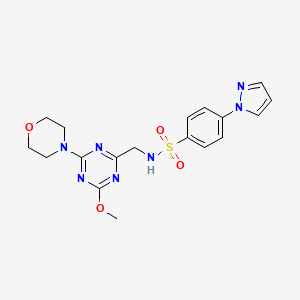
2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anthelmintic Activity
This compound has shown promising anthelmintic activity. Specifically, it has been investigated for its efficacy against Haemonchus contortus, a parasitic nematode that affects livestock. Among the acrylonitrile analogues studied, two compounds stood out:
Both of these compounds exhibited 99–100% lethality against H. contortus at LD50 values below 15 μM . These findings suggest that this compound could serve as a lead candidate for developing new anthelmintic drugs.
Cytotoxicity Against Cancer Cells
The same acrylonitrile analogues (13a and 13b) were also evaluated for cytotoxicity against various cancer cell lines. Their activity ranged from modest to high. In contrast, an α-amino amide, methyl-2-[2-(2-benzoylphenylamino)-2-(4-methoxyphenyl)acetamido]acetate (12a) , displayed very low cytotoxicity. For instance, in an ovarian carcinoma-derived cell line (A2780), 12a caused only about 30% cell death at 25 μM, and the mean cell death across all evaluated cell lines was approximately 11% .
Heterocyclic Amino Acid Derivatives
The compound’s structure contains both azetidine and oxetane rings, making it a fascinating candidate for further exploration. Researchers have synthesized and evaluated similar heterocyclic amino acid derivatives, which may offer additional insights into its potential applications .
Potential Antitumor Activity
While not directly studied for antitumor effects, the presence of the azetidine and indole moieties suggests that further investigation into its potential antitumor activity could be worthwhile. Similar thiazole-containing compounds have demonstrated potent effects against prostate cancer cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21(2)14-7-5-6-13(10-14)18(24)22-11-15(12-22)23-19(25)16-8-3-4-9-17(16)20(23)26/h3-7,10,15-17H,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQGPGQCSXBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)
![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)


![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)

![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)